REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.BrBr>O1CCOCC1.Cl>[N:11]1([C:3]2[NH:4][C:5]3[C:10]([C:2]=2[CH3:1])=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:15]=[CH:14][N:13]=[CH:12]1
|
Name
|
|
Quantity
|
7.87 g
|
Type
|
reactant
|
Smiles
|
CC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
20.42 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
CUSTOM
|
Details
|
The solid which had formed
|
Type
|
CUSTOM
|
Details
|
is removed by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an amber oil
|
Type
|
WASH
|
Details
|
washed with ether (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (6×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a partially crystalline residue
|
Type
|
CUSTOM
|
Details
|
This residue is triturated with petroleum ether/ether
|
Type
|
CUSTOM
|
Details
|
the solid which resulted
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile (30 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C=1NC2=CC=CC=C2C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |